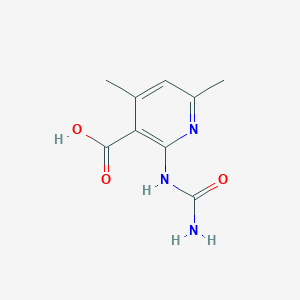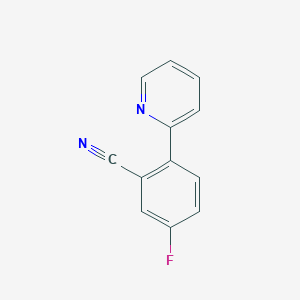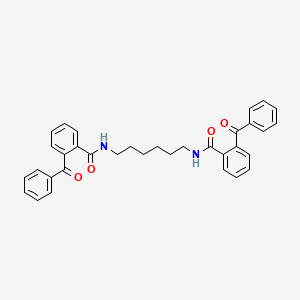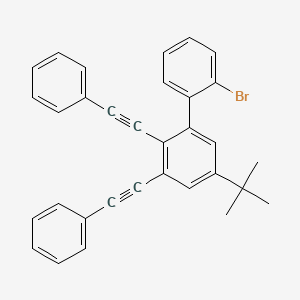
2'-Bromo-5-tert-butyl-2,3-bis(phenylethynyl)-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Bromo-5-tert-butyl-2,3-bis(phenylethynyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two phenyl rings connected by a single bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-5-tert-butyl-2,3-bis(phenylethynyl)-1,1’-biphenyl typically involves multiple steps:
tert-Butylation: The tert-butyl group can be introduced through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Sonogashira Coupling: The phenylethynyl groups can be added via Sonogashira coupling, which involves the reaction of a halogenated biphenyl with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing more efficient catalysts.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethynyl groups, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the phenylethynyl groups to phenyl groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of dehalogenated biphenyl or reduced phenylethynyl groups.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
作用機序
The mechanism of action of 2’-Bromo-5-tert-butyl-2,3-bis(phenylethynyl)-1,1’-biphenyl depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins in biological systems.
Pathways Involved: The compound could modulate signaling pathways, inhibit enzyme activity, or induce apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
2’-Bromo-5-tert-butyl-1,1’-biphenyl: Lacks the phenylethynyl groups, which may affect its reactivity and applications.
2’-Bromo-2,3-bis(phenylethynyl)-1,1’-biphenyl: Lacks the tert-butyl group, which can influence its steric properties and stability.
5-tert-Butyl-2,3-bis(phenylethynyl)-1,1’-biphenyl: Lacks the bromine atom, which can affect its reactivity in substitution reactions.
特性
CAS番号 |
667882-31-7 |
|---|---|
分子式 |
C32H25Br |
分子量 |
489.4 g/mol |
IUPAC名 |
1-(2-bromophenyl)-5-tert-butyl-2,3-bis(2-phenylethynyl)benzene |
InChI |
InChI=1S/C32H25Br/c1-32(2,3)27-22-26(20-18-24-12-6-4-7-13-24)28(21-19-25-14-8-5-9-15-25)30(23-27)29-16-10-11-17-31(29)33/h4-17,22-23H,1-3H3 |
InChIキー |
NKCRYYQFODBTRH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C2=CC=CC=C2Br)C#CC3=CC=CC=C3)C#CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


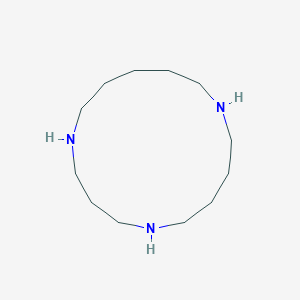
![1-[4-(Trifluoromethyl)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12524358.png)
![(1S,2S,3R,5S)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B12524368.png)
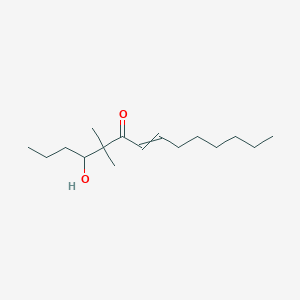
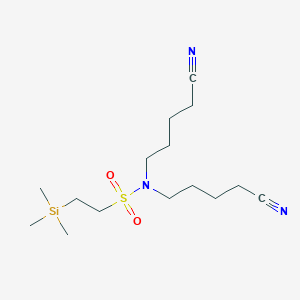
![1-{2-(Benzyloxy)-4-[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B12524384.png)

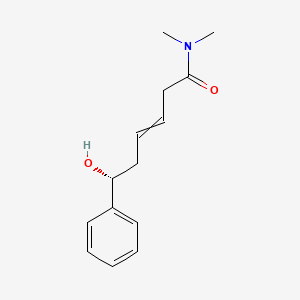
![Phosphinic acid, [(phenylmethoxy)methyl]-, ethyl ester](/img/structure/B12524398.png)
![1H-Pyrazole-1-carboxylic acid, 4-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, 1,1-dimethylethyl ester](/img/structure/B12524403.png)
![4-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}but-2-en-1-ol](/img/structure/B12524411.png)
